molecular formula C17H14Cl2N2O B12027305 (3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol CAS No. 618383-35-0

(3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12027305
CAS No.: 618383-35-0
M. Wt: 333.2 g/mol
InChI Key: SFCSZIARFCNNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol is a pyrazole derivative featuring a 2,4-dichlorophenyl group at the 3-position, a para-tolyl (4-methylphenyl) group at the 1-position, and a hydroxymethyl (-CH2OH) substituent at the 4-position of the pyrazole ring. Its molecular formula is C18H15Cl2N2O, with a molecular weight of approximately 340.23 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618383-35-0

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

[3-(2,4-dichlorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H14Cl2N2O/c1-11-2-5-14(6-3-11)21-9-12(10-22)17(20-21)15-7-4-13(18)8-16(15)19/h2-9,22H,10H2,1H3

InChI Key

SFCSZIARFCNNPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 2,4-dichlorophenylhydrazine with P-tolualdehyde in the presence of a base, followed by cyclization to form the pyrazole ring. The final step involves the reduction of the resulting pyrazole derivative to obtain the desired methanol compound. Common reagents used in this synthesis include hydrazine derivatives, aldehydes, and reducing agents such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol C18H15Cl2N2O 340.23 2,4-Cl2Ph, p-tolyl, -CH2OH Hydroxymethyl group enables H-bonding; dichlorophenyl enhances lipophilicity
(1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl)methanol () C16H15N3O 265.31 3-pyridinyl, p-tolyl, -CH2OH Pyridine ring introduces basicity; reduced Cl content lowers molecular weight
(3-(4-(Methylthio)phenyl)-1-(p-tolyl)-1H-pyrazol-4-yl)methanol () C18H18N2OS 310.41 4-(MeS)Ph, p-tolyl, -CH2OH Methylthio group increases hydrophobicity; sulfur may participate in π-interactions
(1-(2-Phenylethyl)-1H-pyrazol-4-yl)methanol () C12H14N2O 202.26 2-phenylethyl, -CH2OH Smaller alkyl chain reduces steric hindrance; lacks halogen substituents
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol () C9H8ClN3O 209.63 4-ClPh, triazole, -CH2OH Triazole ring enhances polarity; single Cl limits lipophilicity

Key Observations :

Halogenation Impact: The 2,4-dichlorophenyl group in the target compound confers higher lipophilicity compared to monochloro () or non-halogenated analogs (). This aligns with trends in agrochemicals, where dichlorophenyl groups enhance membrane permeability and target binding .

Hydrogen Bonding : The hydroxymethyl group is conserved across analogs (Table 1), suggesting its role in crystal packing or solubility. highlights that such groups form robust hydrogen-bonding networks, influencing melting points and stability .

Heterocyclic Variations : Replacement of pyrazole with triazole () or pyridine () alters electronic properties. Triazoles, for instance, exhibit stronger dipole moments, affecting solubility and reactivity .

Functional and Application-Based Differences

  • Agrochemical Potential: Dichlorophenyl analogs like quinconazole () and dicloxacillin () demonstrate antifungal and antibiotic activities, respectively. The target compound’s dichlorophenyl and pyrazole motifs suggest possible pesticidal utility .

Biological Activity

The compound (3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

  • Core Structure : Pyrazole ring
  • Substituents :
    • 2,4-Dichlorophenyl group
    • P-tolyl group
    • Hydroxymethyl group

This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism was demonstrated in a study where a related pyrazole derivative showed IC50 values ranging from 0.08 to 12.07 µM against various cancer cell lines .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. Research has shown that these compounds can modulate inflammatory pathways and reduce cytokine production in vitro.

  • Case Study : A derivative exhibited significant inhibition of LPS-induced inflammation in microglial cells, suggesting its potential for treating neuroinflammatory conditions .

Antimicrobial Activity

Some pyrazole derivatives have also demonstrated antimicrobial properties against various pathogens. The presence of the dichlorophenyl group enhances lipophilicity and facilitates membrane penetration, which is essential for antimicrobial activity.

  • Research Findings : A related study found that certain pyrazole derivatives displayed activity against Leishmania species, with IC50 values comparable to established treatments like pentamidine .

Summary of Biological Activities

Activity TypeMechanism of ActionIC50 Values (µM)Reference
AnticancerTubulin polymerization inhibition0.08 - 12.07
Anti-inflammatoryCytokine modulationNot specified
AntimicrobialMembrane penetrationComparable to pentamidine

Q & A

Q. Q: What are the key synthetic routes for preparing (3-(2,4-dichlorophenyl)-1-p-tolyl-1H-pyrazol-4-yl)methanol, and how can reaction conditions be optimized for yield and purity?

A: Synthesis typically involves multi-step reactions:

Condensation : Reacting substituted hydrazines with β-keto esters to form pyrazole cores .

Functionalization : Introducing the 2,4-dichlorophenyl and p-tolyl groups via nucleophilic substitution or coupling reactions .

Hydroxymethylation : Methanol group incorporation via reduction of ester intermediates (e.g., LiAlH4) or direct hydroxylation .
Optimization :

  • Temperature : Maintain 60–80°C during cyclization to avoid side products .
  • Solvent : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance reactivity .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) ensures high purity .

Structural Characterization

Q. Q: Which analytical techniques are critical for confirming the structure of this compound, and how are spectral data interpreted?

A:

  • NMR :
    • ¹H NMR : Look for pyrazole C-H protons (δ 6.5–8.5 ppm), dichlorophenyl aromatic protons (δ 7.2–7.8 ppm), and hydroxymethyl protons (δ 4.5–5.0 ppm) .
    • ¹³C NMR : Identify carbonyl carbons (δ 160–170 ppm) and aromatic carbons (δ 110–140 ppm) .
  • IR : Confirm O-H stretch (~3400 cm⁻¹) and C=N pyrazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak (e.g., m/z ~360–370 for C17H13Cl2N2O) and fragmentation patterns validate the structure .

Pharmacological Evaluation

Q. Q: How can researchers design experiments to assess the biological activity of this compound, particularly its anti-inflammatory or antitumor potential?

A:

  • In Vitro Assays :
    • Enzyme Inhibition : Test COX-2 or TNF-α inhibition using ELISA kits (IC50 calculations) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM) .
  • Controls : Include standard inhibitors (e.g., celecoxib for COX-2) and vehicle controls .
  • Data Interpretation : Compare EC50 values with structurally similar pyrazole derivatives to infer SAR trends .

Advanced Data Contradictions

Q. Q: How should researchers address discrepancies in reported biological activity across studies, such as conflicting IC50 values?

A:

  • Source Analysis : Verify assay conditions (e.g., cell line variability, incubation time) .
  • Structural Nuances : Differences in substituents (e.g., 4-chlorophenyl vs. 2,4-dichlorophenyl) significantly alter bioactivity .
  • Reproducibility : Replicate experiments with standardized protocols (e.g., ATP-based viability assays) .

Computational Modeling

Q. Q: What computational strategies can predict the binding affinity of this compound to target proteins?

A:

  • Docking Studies : Use AutoDock Vina to model interactions with COX-2 or kinase domains (PDB IDs: 5KIR, 1TKI) .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., hydroxymethyl group as a hydrogen bond donor) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .

Stability and Reactivity

Q. Q: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

A:

  • Forced Degradation :
    • Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (24 hr, 40°C) and monitor degradation via HPLC .
    • Oxidative Stress : Expose to 3% H2O2 and track peroxide-induced decomposition .
  • Thermal Stability : TGA/DSC analysis to determine melting points and decomposition thresholds (>200°C typical for pyrazoles) .

Scale-Up Challenges

Q. Q: What are the critical considerations for scaling up synthesis without compromising purity?

A:

  • Catalyst Efficiency : Replace stoichiometric reagents (e.g., SnCl2) with catalytic systems (e.g., Pd/C for reductions) .
  • Solvent Recycling : Implement distillation recovery for DMF or ethanol to reduce costs .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress in real time .

Crystallography and Solid-State Properties

Q. Q: How does crystallographic data inform the understanding of this compound’s solid-state behavior?

A:

  • X-ray Diffraction : Single-crystal studies reveal dihedral angles between aromatic rings (e.g., 15–30° for optimal π-π stacking) .
  • Polymorphism Screening : Identify stable polymorphs via solvent-drop grinding and DSC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.